2-Nitro-N-(propan-2-YL)-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline
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Overview
Description
2-Nitro-N-(propan-2-YL)-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline is a complex organic compound that features a nitro group, a pyridine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-(propan-2-YL)-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide and a nitrile, under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the oxadiazole derivative with aniline under appropriate conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine group under hydrogenation conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Cyclization: The oxadiazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst for the reduction of the nitro group.
Substitution: Halogenating agents like bromine or chlorine for electrophilic aromatic substitution.
Cyclization: Acidic or basic conditions for the formation of the oxadiazole ring.
Major Products
Aminated Derivatives: Reduction of the nitro group leads to the formation of amine derivatives.
Halogenated Derivatives: Substitution reactions can introduce halogen atoms into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 2-Nitro-N-(propan-2-YL)-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its nitro group can be reduced to an amine, which can then be further modified to attach various biological tags.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure can be modified to enhance its biological activity and selectivity towards specific targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Nitro-N-(propan-2-YL)-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various enzymes and receptors. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-N-phenyl-benzamide: Similar in having a nitro group and an aromatic ring.
1-[(5-Nitro-2-thienyl)methyl]pyrrolidine: Contains a nitro group and a heterocyclic ring.
Uniqueness
2-Nitro-N-(propan-2-YL)-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline is unique due to the presence of both a pyridine ring and an oxadiazole ring, which are not commonly found together in a single molecule. This unique combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-nitro-N-propan-2-yl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-10(2)18-13-4-3-12(9-14(13)21(22)23)15-19-16(24-20-15)11-5-7-17-8-6-11/h3-10,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIHAOMKFYNBPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=NC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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